molecular formula C10H11NO5S B1254703 Cephalosporanic acid CAS No. 4704-60-3

Cephalosporanic acid

Cat. No. B1254703
CAS RN: 4704-60-3
M. Wt: 257.27 g/mol
InChI Key: YGBFLZPYDUKSPT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalosporanic acid is a cephalosporin.

Scientific Research Applications

Enzymatic Conversion for Antibiotic Synthesis

  • Semisynthetic cephalosporins are synthesized from 7‐amino cephalosporanic acid, which is obtained through the enzymatic conversion of cephalosporin C. This process is more efficient and environmentally friendly compared to the chemical method, as it avoids harsh conditions and toxic waste generation (Pollegioni et al., 2005).

Strategic Enzyme Manipulation

  • The efficiency of producing semi-synthetic cephalosporins has been enhanced through protein engineering. By manipulating cephalosporin C acylase, researchers have significantly improved its specificity and activity, making the enzymatic conversion process more viable for industrial applications (Conti et al., 2014).

One-pot Bioconversion Processes

  • Recent advancements have led to the development of one-pot enzymatic processes for converting cephalosporin C to 7-aminocephalosporanic acid. This simplifies the manufacturing process and reduces costs, contributing to the more efficient production of cephalosporins (Tan et al., 2018).

Biochemical Analysis and Biodistribution Studies

  • Research has been conducted on the biochemical properties and biodistribution of cephalosporanic acid derivatives. These studies are crucial for understanding the behavior of these compounds in biological systems and their potential therapeutic applications (Környei et al., 1994).

Recombinant Strains for Direct Fermentation

  • Genetic engineering techniques have been employed to create recombinant strains of Acremonium chrysogenum, which can directly ferment 7-aminocephalosporanic acid. This represents a significant advancement in the cost-effective and environmentally safe production of cephalosporins (You, 2011).

properties

CAS RN

4704-60-3

Product Name

Cephalosporanic acid

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

(6R)-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C10H11NO5S/c1-5(12)16-3-6-4-17-8-2-7(13)11(8)9(6)10(14)15/h8H,2-4H2,1H3,(H,14,15)/t8-/m1/s1

InChI Key

YGBFLZPYDUKSPT-MRVPVSSYSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H](CC2=O)SC1)C(=O)O

SMILES

CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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